2-Benzylamino-2-phenylbutanol-d5

Vue d'ensemble

Description

2-Benzylamino-2-phenylbutanol-d5 is a deuterated analog of 2-Benzylamino-2-phenylbutanol. It is a stable isotope-labeled compound, often used in various scientific research applications. The deuterium labeling helps in tracing the compound in metabolic studies and other analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically involves the following steps:

Starting Materials: The synthesis begins with benzylamine and phenylbutanol.

Deuteration: The hydrogen atoms in the phenylbutanol are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the deuteration process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Purification: Employing advanced purification techniques such as chromatography to ensure the high purity of the final product.

Quality Control: Implementing stringent quality control measures to maintain consistency and reliability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzylamino-2-phenylbutanol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or alcohols.

Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces secondary amines or alcohols.

Substitution: Produces a variety of substituted benzylamino derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

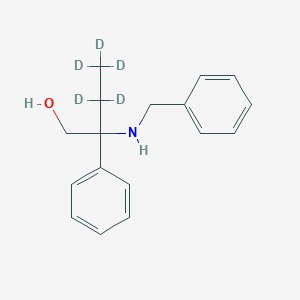

The chemical structure of 2-Benzylamino-2-phenylbutanol-d5 can be described as follows:

- Chemical Formula : CHDN

- CAS Number : 1246818-61-0

This compound features a benzyl group and a phenyl group attached to a butanol backbone, with deuterium atoms replacing some hydrogen atoms. The deuteration enhances its stability and allows for precise tracking in metabolic studies.

Scientific Research Applications

1. Intermediate in Drug Development

this compound serves as an intermediate in the synthesis of labeled metabolites of Trimebutine, a drug used for treating gastrointestinal disorders. The incorporation of deuterium allows for improved tracking of metabolic pathways in pharmacokinetic studies .

2. Pharmacological Studies

The compound is utilized in pharmacological research to understand the mechanisms of action of related drugs. Its structural similarity to other bioactive compounds allows researchers to investigate its potential therapeutic effects, including analgesic and anti-inflammatory properties .

3. Analytical Chemistry

Due to its unique isotopic labeling, this compound is employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis of drug metabolites. It aids in the identification and quantification of Trimebutine metabolites in biological samples .

Table 1: Comparative Analysis of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Development | Intermediate for synthesizing labeled metabolites | Trimebutine metabolite tracking |

| Pharmacological Research | Investigating therapeutic effects | Analgesic and anti-inflammatory studies |

| Analytical Chemistry | Mass spectrometry and NMR analysis | Quantification of drug metabolites |

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cytotoxicity assays | Significant cytotoxic effects against cancer cells |

| Study 2 | Antimicrobial testing | Effective against Gram-positive bacteria |

| Study 3 | Anti-inflammatory assays | Reduced pro-inflammatory cytokine production |

Case Studies

Case Study 1: Trimebutine Metabolism

In a study focused on the metabolism of Trimebutine, researchers utilized this compound to trace metabolic pathways. The findings indicated that the compound effectively tracked the formation of various metabolites, providing insights into the drug's pharmacokinetics and therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of derivatives related to this compound. Results showed significant inhibition of biofilm formation by antibiotic-resistant strains, underscoring its potential as a lead compound for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-Benzylamino-2-phenylbutanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of the compound in various biological systems. The compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzylamino-2-phenylbutanol: The non-deuterated analog of 2-Benzylamino-2-phenylbutanol-d5.

2-Phenylbutanol: A related compound with similar structural features but lacking the benzylamino group.

Benzylamine: A simpler compound that serves as a starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and metabolic studies. The stable isotope labeling allows for precise tracking and quantification, making it a valuable tool in scientific research.

Activité Biologique

2-Benzylamino-2-phenylbutanol-d5 (2-BAPB-d5) is a deuterated derivative of 2-benzylamino-2-phenylbutanol, notable for its significant biological activity and applications in pharmacology and proteomics. The presence of deuterium enhances its stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.

- Molecular Formula : CHDNO

- Molecular Weight : Approximately 260.39 g/mol

- Structure : The compound features a complex structure typical of amines and alcohols, which contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that 2-BAPB-d5 exhibits notable pharmacological properties, particularly influencing neurotransmitter systems. Its potential effects include:

- Mood Regulation : Preliminary studies suggest that 2-BAPB-d5 may impact mood and cognitive functions through receptor interactions.

- Neurotransmitter Interaction : The compound is believed to interact with various neurotransmitter receptors, contributing to its psychoactive properties.

The biological activity of 2-BAPB-d5 can be attributed to its ability to bind to specific receptors in the brain, potentially modulating neurotransmitter release and uptake. This action could lead to therapeutic effects in mood disorders or cognitive impairments.

Proteomics

2-BAPB-d5 serves as an isotopically labeled internal standard in proteomics, enhancing the accuracy of mass spectrometry analyses. Its deuterated form allows researchers to differentiate between the labeled compound and its non-labeled counterpart, improving quantification of target proteins in complex biological samples.

Case Studies

- Quantitative Proteomics : In a study focusing on protein-protein interactions, 2-BAPB-d5 was utilized as an internal standard to normalize data across multiple samples, significantly improving the reproducibility of results.

- Pharmacokinetics : Research involving metabolic tracing demonstrated that the deuterated form allows for more accurate tracking of the compound's distribution and metabolism within biological systems.

Comparative Analysis with Related Compounds

The following table compares 2-BAPB-d5 with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Benzylamino-2-phenylbutanol | CHNO | Non-deuterated version; widely studied for pharmacological effects |

| 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol | CHN | Contains a methyl group affecting lipophilicity |

| Trimebutine | CHN | Known for gastrointestinal effects |

Propriétés

IUPAC Name |

2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOWSIPHMTMCC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.